7-Chloroquinolin-8-ol hydrobromide
Description
Significance of the Quinoline (B57606) Scaffold in Chemical Sciences
The quinoline scaffold, a fused heterocyclic system of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in medicinal and pharmaceutical chemistry. nih.govfrontiersin.org This "privileged scaffold" is a versatile pharmacophore, forming the structural basis for a wide array of compounds with diverse biological activities. nih.govnih.gov Its presence in numerous marketed drugs underscores its importance in drug discovery and development. nih.gov
Quinoline derivatives have demonstrated a broad spectrum of pharmacological potential, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.gov The planar nature of the quinoline motif makes it an exceptional candidate in the discovery of anticancer drugs, with numerous quinoline-based small molecules being investigated for their efficacy against various cancer-related biological targets. scite.ai The functionalization of the quinoline ring at different positions allows for the modulation of its pharmacological activities, making it a highly adaptable framework for designing novel therapeutic agents. frontiersin.org
Historical Context of 8-Hydroxyquinoline (B1678124) Derivatives in Scientific Inquiry
The journey of 8-hydroxyquinoline derivatives in scientific research began in 1880 when Hugo Weidel and his student Albert Cobenzl first synthesized the parent compound, 8-hydroxyquinoline. wikipedia.org Initially termed "oxyquinoline" or "α-quinophenol," its precise structure was later identified by Zdenko Hans Skraup. wikipedia.org The early 20th century saw the discovery of the insoluble chelates of 8-hydroxyquinoline, a property that would become central to its scientific applications. wikipedia.org
Over the years, 8-hydroxyquinoline and its derivatives have been explored for a multitude of purposes. They have been investigated for their antiseptic, disinfectant, and pesticide properties. wikipedia.org A notable derivative, clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline), was once widely used as an oral antiparasitic agent. oup.com Although its oral use was discontinued (B1498344) due to toxicity concerns, topical formulations remain in use for antifungal treatments. oup.com The ability of 8-hydroxyquinoline derivatives to chelate metal ions has also led to their investigation as potential therapeutic agents for neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease, where metal ion dysregulation is implicated. oup.comscispace.com
Structural Basis and Distinctive Features of 7-Chloroquinolin-8-ol (B131973) Hydrobromide
7-Chloroquinolin-8-ol hydrobromide is an organic compound with the chemical formula C9H7BrClNO. synzeal.com It is characterized by a quinoline core substituted with a chlorine atom at the 7-position and a hydroxyl group at the 8-position, and it is found as a hydrobromide salt. synzeal.combldpharm.com This specific arrangement of functional groups imparts distinct chemical characteristics to the molecule.
The presence of the 8-hydroxyl group allows the molecule to act as a chelating agent, forming complexes with various metal ions. cymitquimica.com The chlorine atom at the 7-position influences the electronic properties and lipophilicity of the molecule, which can in turn affect its biological activity and pharmacokinetic profile. The hydrobromide salt form generally enhances the compound's solubility in aqueous solutions.
Table 1: Physicochemical Properties of 7-Chloroquinolin-8-ol
| Property | Value |
| Molecular Formula | C9H6ClNO |
| Molecular Weight | 179.60 g/mol nih.gov |
| IUPAC Name | 7-chloroquinolin-8-ol nih.gov |
| InChI Key | RMJFNYXBFISIET-UHFFFAOYSA-N nih.gov |
| Canonical SMILES | C1=CC2=C(C(=C(C=C2)Cl)O)N=C1 nih.gov |
This table was generated based on the data in the text.
Overview of Research Trajectories for this compound
Current research on this compound and its parent compound, 7-chloroquinolin-8-ol, is multifaceted. A significant area of investigation is its role as a key intermediate in the synthesis of more complex and potentially more potent therapeutic agents. For instance, it is a known component of Halquinol, an antimicrobial mixture used in veterinary applications, which also contains 5-chloroquinolin-8-ol and 5,7-dichloroquinolin-8-ol. researchgate.net
The synthesis of novel 7-chloroquinoline (B30040) derivatives is an active field of research. tandfonline.comdurham.ac.uk Studies have explored methods for creating libraries of functionalized quinolines, including those derived from 7-chloroquinoline, for potential use in medicinal chemistry. durham.ac.uk The biological activities of these new derivatives are often evaluated, with a focus on their antimicrobial, antimalarial, and anticancer properties. tandfonline.com
Another research trajectory involves the analytical challenges associated with quantifying 7-chloroquinolin-8-ol in complex mixtures like Halquinol. Developing and validating robust analytical methods, such as high-performance liquid chromatography (HPLC), is crucial for quality control and regulatory purposes. Furthermore, the chelating properties of 7-chloroquinolin-8-ol continue to be a subject of study, with potential applications in the development of chemosensors and therapeutic strategies targeting metal ion imbalances. scispace.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
7-chloroquinolin-8-ol;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO.BrH/c10-7-4-3-6-2-1-5-11-8(6)9(7)12;/h1-5,12H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBUGGVBDOYPQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Cl)O)N=C1.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287301-25-9 | |
| Record name | 7-chloroquinolin-8-ol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 7-Chloroquinolin-8-ol (B131973) Hydrobromide
The formation of the 7-chloro-8-hydroxyquinoline core, the precursor to its hydrobromide salt, can be achieved through various established pathways. These range from foundational named reactions that build the quinoline (B57606) system from acyclic precursors to late-stage functionalization of a pre-formed quinoline ring. The final step involves the treatment of the synthesized 7-Chloroquinolin-8-ol base with hydrobromic acid to yield the corresponding hydrobromide salt. synzeal.combldpharm.com
Several classical methods for quinoline synthesis, though not always directly yielding 7-Chloroquinolin-8-ol, are fundamental to constructing the core quinoline ring system. These methods typically involve the condensation and cyclization of anilines with other reagents.
Skraup-Doebner-von Miller Synthesis : This is a cornerstone of quinoline synthesis, involving the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. acs.orgwikipedia.org The reaction is catalyzed by strong acids and often requires an oxidizing agent. wikipedia.orgiipseries.org For instance, a substituted aniline could react with acrolein (often generated in situ from glycerol) to form the quinoline ring. iipseries.orglookchem.com To obtain the desired substitution pattern for 7-Chloroquinolin-8-ol, one would need to start with a specifically substituted aniline, such as 2-amino-6-chlorophenol, which can be challenging due to precursor availability and potential side reactions. An improved version utilizes acrolein diethyl acetal (B89532) as a stable three-carbon annulation partner with various anilines. lookchem.com
Combes Synthesis : This method produces 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone. iipseries.orgwikipedia.org The reaction proceeds via a Schiff base intermediate which then undergoes ring closure. wikipedia.org While versatile, this method is primarily used for preparing quinolines with substituents at the 2 and 4 positions. wikipedia.orgpharmaguideline.com
Friedländer Synthesis : This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or aldehyde with an α-methyl group). pharmaguideline.comminia.edu.eg It is a highly efficient method for producing substituted quinolines. scientific.net An efficient catalytic version has been developed using the peptide coupling agent propylphosphonic anhydride (B1165640) (T3P). scientific.net
Direct Functionalization : A more direct conventional approach involves the functionalization of a pre-existing quinoline derivative. For example, a common method for synthesizing 7-Chloroquinolin-8-ol is the chlorination of 8-hydroxyquinoline (B1678124) (also known as oxine). This halogenation can be performed under acidic conditions, such as heating with hydrochloric acid, to achieve the desired product. Another established route starts with the commercially available 4,7-dichloroquinoline (B193633), which can be converted to the target structure through a multi-step sequence involving N-oxidation, functionalization at the C2 position, and subsequent nucleophilic aromatic substitution at the C4 position. mdpi.com
Ultrasound Irradiation : Sonochemistry has emerged as a green and efficient technique in organic synthesis. rsc.orgconsensus.apptandfonline.com The application of ultrasound can significantly reduce reaction times and improve yields compared to conventional thermal heating. rsc.orgmdpi.com For instance, the synthesis of various 7-chloroquinoline (B30040) derivatives has been successfully achieved using ultrasound-assisted methods, which promote reactions like N-alkylation and cycloadditions in shorter times and with less energy consumption. tandfonline.comrsc.org In one study, O-alkylation of a quinoline derivative was achieved in just 15 minutes with high yield and purity using ultrasound, compared to 18 hours under conventional stirring. mdpi.com
Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for O-Alkylation of a Quinoline Derivative
Mixed Lithium-Magnesium Reagents : The use of mixed organometallic reagents provides a powerful tool for the regioselective functionalization of heteroaromatic compounds under mild conditions. acs.org Specifically, mixed lithium-magnesium reagents (TMP-magnesiates) have been employed for the magnesiation of 7-chloroquinolines. nih.govrsc.org This approach allows for the generation of a functionalized quinoline intermediate that can react with various electrophiles to introduce diverse substituents onto the quinoline core. acs.orgresearchgate.net This method has been successfully applied in both batch and continuous flow conditions, showcasing its versatility and scalability. acs.org For example, quenching the organomagnesium intermediate of a 7-chloroquinoline with an electrophile like cyclohexanone (B45756) resulted in the corresponding tertiary alcohol in a 51% yield. acs.org
Derivatization and Functionalization of the Quinoline Core
The functionalization of the quinoline ring is a key strategy in medicinal chemistry to modulate the pharmacological profile of the resulting compounds. researchgate.netsemanticscholar.org The 7-chloroquinoline scaffold serves as a versatile template for introducing a wide array of functional groups to perform structure-activity relationship (SAR) studies. nih.gov
The chlorine atom at the 7-position significantly influences the reactivity of the quinoline ring. It is an electron-withdrawing group, which deactivates the benzene (B151609) portion of the ring system towards electrophilic substitution. However, its primary role is often as a handle for cross-coupling reactions or as an electronic modulator for reactivity at other positions.
Studies on 4,7-dichloroquinoline show that the chlorine at the C4 position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at C7. tandfonline.comresearchgate.net This regioselectivity is attributed to the electronic-withdrawing effect of the ring nitrogen, which preferentially activates the C4 position. researchgate.net This differential reactivity allows for selective functionalization at C4 while leaving the C7-chloro group intact for subsequent modifications.
The nature of the substituent at the 7-position can be varied using modern coupling reactions like the Ullmann, Suzuki, and Negishi reactions on a 7-bromo-4-chloroquinoline (B1278252) intermediate. future-science.com These reactions allow for the introduction of diaryl ether, biaryl, and alkylaryl groups, respectively, systematically altering the size, hydrophobicity, and electronic properties at this position to probe their effect on biological activity. future-science.com
The precise introduction of varied functional groups onto the 7-chloroquinoline scaffold is crucial for developing novel compounds and understanding their biological mechanisms. semanticscholar.org Researchers have synthesized extensive libraries of derivatives for SAR studies.
Hybridization with other Heterocycles : The 7-chloroquinoline moiety has been combined with other heterocyclic systems, such as pyrazoles, triazoles, and imidazoles, to create hybrid molecules. nih.govCurrent time information in Bangalore, IN.bohrium.com For example, 7-chloroquinoline-tethered sulfonamides have been linked to iipseries.orgacs.orgresearchgate.net-triazole rings via click chemistry. bohrium.com
Side Chain Modification : A common strategy involves the modification of side chains attached to the quinoline nucleus, often at the C4 position. A wide range of amines, hydrazones, and other functional groups have been introduced to explore their impact on biological efficacy. scielo.brorientjchem.org
Influence of Functional Groups on Activity : SAR studies have shown that the introduction of different functional groups can significantly impact biological outcomes. For instance, in a series of 7-chloroquinoline derivatives, compounds containing a thioxopyrimidinone ring showed potent antimalarial activity. researchgate.net In another study, the presence of a nitro group at the ortho position of an aromatic substituent was found to have a strong influence on the cytotoxic activity of the synthesized molecules against cancer cell lines. ijpsjournal.com The systematic modification of the quinoline core allows for the fine-tuning of electronic properties, lipophilicity, and receptor-binding affinities. nih.govnumberanalytics.com
Table 2: Examples of Functionalization on the 7-Chloroquinoline Core for SAR Studies
Green Chemistry Principles in 7-Chloroquinolin-8-ol Hydrobromide Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally benign by reducing waste, using less hazardous substances, and minimizing energy consumption. These principles have been increasingly applied to the synthesis of quinoline derivatives. nih.gov
Greener Solvents and Catalysts : A significant focus has been on replacing hazardous organic solvents and stoichiometric reagents with more sustainable alternatives. Water and ethanol (B145695) have been employed as green solvents for certain quinoline syntheses. nih.gov The use of catalysts like p-toluenesulfonic acid (p-TSA), formic acid, and various recyclable polymer-supported catalysts aligns with green chemistry goals by offering milder reaction conditions and improved selectivity. nih.gov
Energy-Efficient Methods : As previously mentioned, microwave-assisted synthesis (MAS) and ultrasound-assisted synthesis are key green technologies. These methods can dramatically shorten reaction times from hours to minutes and often lead to higher yields and purer products, thus reducing energy input and the need for extensive purification. tandfonline.com
By integrating these green methodologies, the synthesis of complex molecules like this compound and its derivatives can be made more efficient, cost-effective, and environmentally sustainable.
Isotopic Labeling Approaches for Mechanistic Insights in Synthesis
The elucidation of reaction mechanisms is a cornerstone of synthetic organic chemistry, providing the fundamental understanding required to optimize reaction conditions, improve yields, and develop novel transformations. Isotopic labeling, the practice of strategically replacing an atom in a reactant with one of its isotopes, stands out as a powerful tool for this purpose. By tracing the fate of the labeled atom throughout a chemical reaction, chemists can gain profound insights into bond formations, bond breakages, and the nature of transient intermediates. While specific studies on the isotopic labeling of this compound are not extensively documented in the literature, the broader field of quinoline synthesis offers a wealth of information on these techniques. The principles and findings from studies on related quinoline derivatives can be extrapolated to understand the potential mechanistic pathways involved in the synthesis of 7-Chloroquinolin-8-ol. The primary isotopes used in these studies are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).
A prevalent method for synthesizing the quinoline core is the Skraup-Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. Mechanistic studies of this reaction have utilized carbon-13 labeling to unravel the intricate steps of the transformation. nih.gov In a key study, the reaction of an aniline with ¹³C-labeled α,β-unsaturated ketones was performed. nih.gov The analysis of the resulting quinoline product revealed a scrambling of the ¹³C label. nih.gov This observation led to the proposal of a fragmentation-recombination mechanism, where the initial conjugate addition of the aniline to the unsaturated ketone is followed by a fragmentation into an imine and the ketone. These fragments then recombine to form the final quinoline product. nih.gov Such insights are crucial for understanding how precursors like a substituted aniline and an appropriate α,β-unsaturated carbonyl compound would assemble to form the 7-chloro-8-hydroxyquinoline scaffold.
Deuterium labeling is another valuable approach, particularly for understanding proton transfer steps and H/D exchange reactions. For instance, metal-free, regioselective deuteration of 2-methylquinolin-8-ol and 2,5-dimethylquinolin-8-ol (B1300043) has been achieved using deuterium oxide (D₂O) under acidic or basic conditions. benthamdirect.comresearchgate.net These studies demonstrate that the hydrogen atoms on the quinoline ring can be selectively exchanged for deuterium, and the positions of exchange are influenced by the reaction conditions and the electronic properties of the substituents. benthamdirect.comresearchgate.net Such information is pertinent to the synthesis of 7-Chloroquinolin-8-ol, as it highlights potential sites of deuteration and provides a method for preparing deuterated standards, which are invaluable in analytical and metabolic studies. The modified Skraup-Doebner-Von Miller synthesis has been noted as a potential method for achieving higher deuteration capacity in hydroxyquinolines. eurekaselect.comresearchgate.net
Furthermore, the synthesis of isotopically labeled versions of structurally related and pharmaceutically important quinolines, such as chloroquine (B1663885) (a 7-chloroquinoline derivative), has been reported. These syntheses have successfully incorporated ¹³C and ¹⁵N isotopes, starting from labeled precursors like uniformly ¹³C-labeled benzene and ¹⁵N-labeled potassium nitrate. researchgate.net The multi-step synthesis of these labeled compounds, including the construction of the quinoline ring system, showcases the feasibility of producing isotopically marked 7-chloroquinoline derivatives. researchgate.net These labeled compounds serve as essential internal standards for mass spectrometry-based quantification and are used to study drug metabolism and pharmacokinetics.
While direct experimental data on the isotopic labeling of this compound for mechanistic elucidation is scarce, the established methodologies in quinoline chemistry provide a robust framework for how such studies could be designed and interpreted. The use of ¹³C-labeled precursors in a Skraup-Doebner-von Miller type synthesis could confirm the reaction pathway, while deuterium labeling would illuminate proton transfer steps and potential side reactions. Nitrogen-15 labeling of the aniline precursor would offer a clear tracer for the nitrogen atom in the final heterocyclic ring.
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural analysis of 7-Chloroquinolin-8-ol (B131973) hydrobromide, offering precise information about the hydrogen and carbon frameworks.
Table 1: Predicted ¹H NMR Data for 7-Chloroquinolin-8-ol Hydrobromide This table is predictive and based on the analysis of similar structures.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | 8.8 - 9.0 | dd |
| H-3 | 7.6 - 7.8 | dd |
| H-4 | 8.6 - 8.8 | d |
| H-5 | 7.8 - 8.0 | d |
| H-6 | 7.3 - 7.5 | d |
dd = doublet of doublets, d = doublet, s = singlet
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. Although specific data for the hydrobromide salt is not available, the carbon shifts for 7-Chloroquinolin-8-ol have been reported. nih.gov These shifts are indicative of the electronic environment of each carbon atom within the quinoline (B57606) ring system.
Table 2: ¹³C NMR Spectral Data for 7-Chloroquinolin-8-ol
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 148.2 |
| C-3 | 122.5 |
| C-4 | 136.3 |
| C-4a | 139.6 |
| C-5 | 127.1 |
| C-6 | 117.8 |
| C-7 | 128.8 |
| C-8 | 149.3 |
Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons. For example, it would show correlations between H-2 and H-3, H-3 and H-4, and H-5 and H-6, confirming their connectivity within the quinoline rings. sdsu.edu
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) spectra establish the direct one-bond correlations between protons and the carbons they are attached to. sdsu.edulibretexts.org This would definitively link each proton signal to its corresponding carbon in the molecule.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.
The IR spectrum of a related compound, 5-chloroquinolin-8-ol (cloxyquin), shows characteristic absorption bands that can be extrapolated to this compound. nih.gov The presence of the hydroxyl group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1500-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to appear at lower wavenumbers, generally in the 600-800 cm⁻¹ range. spectroscopyonline.com
Table 3: Key IR Absorption Bands for this compound (Predicted)
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3200-3600 (broad) | O-H stretch | Hydroxyl |
| 3000-3100 | C-H stretch | Aromatic |
| 1500-1600 | C=C / C=N stretch | Quinoline Ring |
| 1200-1300 | C-O stretch | Phenolic |
Raman spectroscopy complements IR spectroscopy and is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of a similar compound, 7-chloro-2-methylquinoline, exhibits characteristic peaks for the quinoline ring system. chemicalbook.com For this compound, strong Raman signals would be expected for the aromatic ring stretching modes. The C-Cl bond would also give rise to a characteristic Raman signal.
Table 4: Predicted Key Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration |
|---|---|
| 1300-1600 | Aromatic ring stretching |
| ~1000 | Ring breathing mode |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of a compound through the analysis of its fragmentation patterns. The presence of chlorine, with its characteristic isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), provides a distinct signature in the mass spectrum, aiding in the confirmation of the elemental composition of chlorine-containing fragments.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of 7-Chloroquinolin-8-ol. The exact mass of the protonated molecule, [M+H]⁺, can be calculated and compared with the experimentally determined value to confirm its identity.
For the free base, 7-Chloroquinolin-8-ol (C₉H₆ClNO), the theoretical monoisotopic mass of the neutral molecule is approximately 179.0138 Da. The protonated molecule [C₉H₇ClNO]⁺ would be observed in the positive ion mode.
Table 1: Theoretical Mass Data for 7-Chloroquinolin-8-ol
| Ion Species | Theoretical Monoisotopic Mass (Da) |
|---|---|
| [M] | 179.0138 |
| [M+H]⁺ | 180.0211 |
| [M+Na]⁺ | 202.0030 |
| [M-H]⁻ | 178.0065 |
Data is based on theoretical calculations for the most abundant isotopes.
An experimental HRMS measurement yielding a mass value extremely close to the theoretical m/z of 180.0211 for the [M+H]⁺ ion would provide strong evidence for the presence of the 7-Chloroquinolin-8-ol structure.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. This is particularly useful for analyzing the purity of this compound and for studying its behavior in complex matrices.
In a typical LC-MS analysis, a reverse-phase HPLC method would be employed to separate the compound from any impurities. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water with an acid modifier like formic acid to ensure good peak shape and ionization efficiency. tsu.edunih.govnih.gov Following chromatographic separation, the analyte enters the mass spectrometer, commonly equipped with an electrospray ionization (ESI) source, which is well-suited for polar molecules like quinolinols.
Tandem mass spectrometry (MS/MS) experiments can be performed to elicit structural information. The protonated molecule ([M+H]⁺ at m/z ≈ 180) is selected as the precursor ion and subjected to collision-induced dissociation (CID). While specific fragmentation data for 7-Chloroquinolin-8-ol is not widely published, fragmentation patterns can be predicted based on the stable quinoline core and the nature of its substituents. For a closely related analogue, 7-bromo-5-chloroquinolin-8-ol (B1266416), the major fragmentation involves the loss of the halogen and cleavage of the quinoline ring. tsu.edunih.gov A plausible fragmentation pathway for 7-Chloroquinolin-8-ol would involve initial loss of CO, followed by elimination of HCl, leading to characteristic product ions.
Table 2: Representative LC-MS Parameters for Analysis of Halogenated Quinolinols
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography | ||
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 3.5 µm) | tsu.edunih.govhoustonmethodist.org |
| Mobile Phase A | Water with 0.1-0.2% Formic Acid | tsu.edunih.govhoustonmethodist.org |
| Mobile Phase B | Acetonitrile with 0.1-0.2% Formic Acid | tsu.edunih.govhoustonmethodist.org |
| Flow Rate | 0.5 mL/min | tsu.edunih.gov |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |
| Precursor Ion [M+H]⁺ | m/z ≈ 180 | - |
| Collision Energy | 30-55 eV (dependent on instrument) | tsu.edunih.gov |
These parameters are illustrative and based on methods for similar compounds; optimization for 7-Chloroquinolin-8-ol is required.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule by examining the transitions between electronic energy levels upon absorption and subsequent emission of light.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from the ground state to higher energy states. The absorption spectrum of 8-hydroxyquinoline (B1678124) derivatives is characterized by distinct bands arising from π→π* transitions within the aromatic quinoline ring system.
The UV-Vis spectrum of 7-Chloroquinolin-8-ol is expected to show multiple absorption maxima. Studies on related 8-hydroxyquinoline compounds show characteristic absorbance peaks that are influenced by substitution and solvent polarity. rsc.orgwalisongo.ac.id For instance, clioquinol (B1669181), a related compound, exhibits a UV maximum at 316 nm in ethanol (B145695). mu-pleven.bg The absorption spectrum of 7-Chloroquinolin-8-ol would be sensitive to pH due to the presence of the phenolic hydroxyl group and the basic quinoline nitrogen. Protonation or deprotonation of these sites alters the electronic distribution in the molecule, leading to shifts in the absorption maxima (solvatochromism). researchgate.net
Table 3: Expected UV-Vis Absorption Maxima for 7-Chloroquinolin-8-ol
| Solvent/Condition | Expected λₘₐₓ (nm) | Transition Type |
|---|---|---|
| Ethanol / Methanol (B129727) | ~255 and ~320 | π→π* |
| Acidic (pH < 2) | Shift in λₘₐₓ expected | π→π* |
| Basic (pH > 10) | Bathochromic shift expected | π→π* |
Data are estimations based on published spectra of closely related 8-hydroxyquinoline derivatives. mu-pleven.bgresearchgate.net
Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. 8-Hydroxyquinoline itself is known to be weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen. rroij.com However, upon chelation with metal ions, this process is blocked, and a significant enhancement in fluorescence intensity is typically observed. rroij.com This property makes 8-hydroxyquinoline derivatives excellent candidates for fluorescent chemosensors.
The fluorescence properties of 7-Chloroquinolin-8-ol are expected to be highly dependent on its environment, such as solvent and the presence of metal ions. While the free base may exhibit weak fluorescence, its metal complexes are predicted to be highly luminescent. Studies on Schiff base derivatives of 5-chloro-8-hydroxyquinoline (B194070) have shown a dramatic increase in fluorescence emission upon binding to Zn²⁺. epstem.net The emission wavelength for related 8-hydroxyquinoline metal complexes often appears in the blue-green region of the spectrum. researchgate.net
Table 4: Anticipated Fluorescence Properties of 7-Chloroquinolin-8-ol
| Condition | Excitation λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield |
|---|---|---|---|
| Free base in organic solvent | ~320-380 | Weak emission expected | Low |
| Metal Complex (e.g., with Zn²⁺) | ~380-400 | ~490-550 (Green) | Significantly enhanced |
Data are estimations based on the known photophysical behavior of 8-hydroxyquinoline and its derivatives. rroij.comepstem.netresearchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.
While a crystal structure for this compound is not publicly available, analysis of related structures provides valuable insights. For example, the crystal structures of derivatives like 7,7′-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol) and 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol have been reported. iucr.orgresearchgate.netresearcher.life These studies reveal that the quinolinol moiety is generally planar. researchgate.net
In the hypothetical crystal structure of this compound, one would expect to find the quinoline nitrogen protonated by the hydrobromic acid. This protonated nitrogen (N⁺-H) would act as a hydrogen bond donor, likely interacting with the bromide anion (Br⁻) and potentially the hydroxyl group of an adjacent molecule. The phenolic hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor, contributing to a network of intermolecular interactions that stabilize the crystal lattice.
Table 5: Expected Crystallographic Parameters and Interactions for this compound
| Parameter | Expected Feature |
|---|---|
| Crystal System | Monoclinic or Orthorhombic (Common for organic salts) |
| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |
| Key Bond Lengths | C-Cl, C-O, C-N, C-C (Aromatic) |
| Key Bond Angles | Angles defining the quinoline ring geometry |
| Hydrogen Bonding | Strong N⁺-H···Br⁻ interaction; O-H···Br⁻ or O-H···O interactions |
| Other Interactions | π-π stacking between quinoline rings |
These parameters are predictive and based on crystallographic data of similar molecular structures. iucr.orgresearchgate.net
Single Crystal X-ray Diffraction Analysis of this compound
A comprehensive search for published single-crystal X-ray diffraction data for this compound has yielded no specific results. This indicates that the crystal structure of this particular salt has likely not been determined or, if it has, the data has not been deposited in publicly accessible databases such as the Cambridge Structural Database (CSD) or reported in peer-reviewed literature.
Without experimental crystallographic data, a detailed discussion of its crystal system, space group, unit cell dimensions, and key intramolecular and intermolecular interactions (such as hydrogen bonding involving the bromide ion, the hydroxyl group, and the protonated quinoline nitrogen) cannot be conducted. Such an analysis would be crucial for understanding the compound's solid-state packing, stability, and physical properties, and for providing a basis for computational modeling and structure-activity relationship studies.
Co-crystal Structures with Relevant Molecular Targets or Metal Centers
Given the lack of a determined single-crystal structure for this compound itself, there is consequently no information available on its co-crystal structures with molecular targets or metal centers. The formation and analysis of co-crystals are predicated on understanding the primary structure and intermolecular interaction capabilities of the parent compound.
However, it is noteworthy that the broader class of 8-hydroxyquinoline derivatives are well-known chelating agents. Numerous studies have reported the crystal structures of metal complexes involving related ligands. For instance, crystal structures of derivatives such as 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol complexed with zinc have been elucidated. These studies reveal the coordination behavior of the quinolinol scaffold, typically involving the hydroxyl oxygen and the quinoline nitrogen in binding to metal ions. An X-ray co-crystal structure of a substituted 8-hydroxyquinoline with the S-COMT active site has also been reported, demonstrating bidentate interaction with the catalytic magnesium. nih.gov
Should the crystal structure of this compound be determined in the future, it would pave the way for systematic studies of its co-crystals. This could provide significant insights into its potential interactions with biological macromolecules or its utility in the design of novel metal-based compounds.
Computational Chemistry and Theoretical Investigations
Molecular Dynamics Simulations for Conformational Analysis:
Information regarding the conformational landscape, flexibility, or solvent interactions of this compound from MD simulations is not present in the scientific literature.
Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Reaction Mechanisms:
No studies using QM/MM methods to investigate the reaction mechanisms involving 7-Chloroquinolin-8-ol (B131973) hydrobromide have been found.
Molecular Docking Studies for Ligand-Target Interaction Prediction:
Identification of Key Interacting Residues and Binding Site Characteristics
Computational and theoretical investigations, particularly molecular docking and X-ray crystallography, have been instrumental in elucidating the binding modes of 7-chloroquinoline (B30040) derivatives with various protein targets. These studies reveal specific amino acid residues that are critical for interaction and define the characteristics of the binding sites.
A primary binding feature of the 8-hydroxyquinoline (B1678124) scaffold, a core component of the title compound, is its ability to form a bidentate chelate with metal ions in the active sites of metalloenzymes. An X-ray co-crystal structure of an 8-hydroxyquinoline inhibitor with Catechol O-Methyltransferase (COMT) confirmed that the 8-hydroxyl group and the quinoline (B57606) nitrogen coordinate with the catalytic magnesium ion. nih.gov This chelation is a crucial aspect of the binding mode, similar to that of catechol-based inhibitors. nih.gov The necessity of the free hydroxyl group is underscored by structure-activity relationship (SAR) studies, which show it is part of a tight hydrogen-bonding network within the active site. nih.gov
Molecular docking studies on various protein targets have identified specific residues that form key interactions with the quinoline core and its substituents.
In studies of inhibitors targeting the interaction between Spire2 and FMN2, the quinoline nitrogen of a 7-chloro-4-aminoquinoline derivative was found to form a hydrogen bond with the amine group of Asn135 at a distance of approximately 2.9 Å. acs.org The binding site is further characterized by a shallow tunnel formed by two negatively charged glutamic acid residues, Glu118 and Glu126 , which accommodate the linker attached at the 4-position of the quinoline ring. acs.org The precise positioning of the chloro group at the 7-position is also critical, as moving the halogen to the 8-position results in a complete loss of activity. acs.org
In the context of antimalarial drug design, docking simulations of quinoline hybrids with Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) have identified a range of interacting residues. Strong interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, were observed with Val-26, Ile-54, Ala-98, Phe-100, Lys-118, and Glu-122 . ukm.edu.my Similarly, for antifolate quinoline conjugates targeting P. falciparum dihydrofolate reductase (PfDHFR), interactions with residues such as Ile14 and Asp54 have been noted. e-century.us
Docking studies of quinoline-thiazole hybrids with the BCR-ABL1 tyrosine kinase enzyme also suggest that these derivatives can effectively interact with the enzyme's binding site, indicating their potential as leads for chronic myeloid leukemia. researchgate.net The binding pockets for these varied targets generally feature a combination of hydrophobic regions that accommodate the quinoline ring system and specific hydrogen bond donors and acceptors that interact with the nitrogen and hydroxyl groups.
Table 1: Summary of Key Interacting Residues for Quinoline Derivatives with Various Protein Targets
| Protein Target | Key Interacting Residues | Type of Interaction |
| Catechol O-Methyltransferase (COMT) | Catalytic Mg²⁺ | Bidentate Chelation |
| Spire2-FMN2 Complex | Asn135, Glu118, Glu126 | Hydrogen Bonding, Electrostatic |
| P. falciparum Lactase Dehydrogenase (PfLDH) | Val-26, Ile-54, Ala-98, Phe-100, Lys-118, Glu-122 | Hydrogen Bonds, Hydrophobic, Van der Waals |
| P. falciparum Dihydrofolate Reductase (PfDHFR) | Ile14, Asp54 | Hydrogen Bonding |
Coordination Chemistry and Supramolecular Assembly
Chelation Properties of 7-Chloroquinolin-8-ol (B131973) as a Ligand
Like its parent compound, 8-hydroxyquinoline (B1678124) (also known as oxine), 7-chloroquinolin-8-ol functions as a robust chelating agent for numerous metal ions. zenodo.orgnih.govresearchgate.net The chelation occurs after the deprotonation of the hydroxyl group, allowing the resulting anionic ligand to bind to a metal center.
7-Chloroquinolin-8-ol acts as a monoprotic, bidentate ligand, meaning it uses two donor atoms to bind to a central metal ion, forming a stable chelate ring. nih.govresearchgate.net The coordination involves the deprotonated phenolic oxygen atom and the nitrogen atom of the quinoline (B57606) ring. researchgate.netmdpi.com This (N,O) donor set facilitates the formation of complexes with a wide array of metal ions, including transition metals, lanthanides, and actinides. zenodo.orgbohrium.comtenmak.gov.tr The stoichiometry of these complexes is commonly found to be 1:2 (metal:ligand), although other ratios can occur depending on the metal's coordination number and the reaction conditions. zenodo.orguchile.cl For instance, in many divalent transition metal complexes, two deprotonated ligands coordinate to the metal center to form a neutral [M(L)₂] complex. mdpi.comsphinxsai.com
The stability of the metal complexes formed with 8-hydroxyquinoline derivatives is influenced by several factors, including the nature of the metal ion and the substituents on the quinoline ring. The electron-withdrawing or donating properties of substituents can alter the basicity of the donor atoms and, consequently, the stability of the resulting metal complexes.
While comprehensive thermodynamic data for 7-chloroquinolin-8-ol itself are scarce, studies on the closely related ligand 7-chloro-8-hydroxyquinoline-5-sulphonic acid with Uranium(VI) provide significant insight. The stability constant (log K) and associated thermodynamic parameters for the 1:2 [U(VI)]-[7-chloro-8-hydroxyquinoline-5-sulphonic acid] chelate have been determined spectrophotometrically. zenodo.org The study revealed that the complex is stable over a wide pH range (5.4 to 9.3) and that its formation is an exothermic process. zenodo.org
A comparison with the bromo-derivative showed that the chloro-derivative forms a less stable complex, which is consistent with the chloro group being more acidic (electron-withdrawing) than the bromo group. zenodo.org Generally, for halogenated 8-hydroxyquinoline derivatives, the stability of complexes with divalent metals often follows the Irving-Williams series. researchgate.net Studies on other chloro- and iodo-substituted quinolinols with Cu(II) and Zn(II) have demonstrated that the affinity for Cu(II) is typically one or more orders of magnitude higher than for Zn(II). uchile.cl
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 7-chloroquinolin-8-ol typically involves the reaction of the ligand with a suitable metal salt (e.g., chloride or nitrate) in a solvent such as ethanol (B145695), methanol (B129727), or a mixed aqueous solution. tenmak.gov.trarabjchem.org The pH of the solution is often adjusted to facilitate the deprotonation of the ligand's hydroxyl group and promote complex formation. arabjchem.org The resulting complexes can then be isolated as precipitates and purified by recrystallization.
Transition metal complexes of 8-hydroxyquinoline and its derivatives are widely studied. sphinxsai.comarabjchem.org Copper(II) and Zinc(II) complexes with various halogenated quinolinols have been synthesized and characterized. uchile.clnih.gov For example, the synthesis of copper(II) complexes with ligands like 5-chloro-7-bromo-8-hydroxyquinoline involves dissolving the ligand and a copper(II) salt in a solvent like N,N-dimethylformamide (DMF), followed by stirring and crystallization. mdpi.com
Characterization of these complexes is performed using various spectroscopic techniques. In the infrared (IR) spectra of the metal complexes, the disappearance of the broad O-H stretching band from the free ligand and a shift in the C=N stretching frequency confirm the coordination of the phenolic oxygen and quinolinic nitrogen to the metal ion. sphinxsai.com
7-Chloroquinolin-8-ol and its derivatives are also capable of forming stable complexes with f-block elements. The study of a U(VI) complex with the sulfonated analogue, 7-chloro-8-hydroxyquinoline-5-sulphonic acid , demonstrated the formation of a stable 1:2 (metal:ligand) orange-red complex in an aqueous medium. zenodo.org
While specific studies on lanthanide complexes with 7-chloroquinolin-8-ol are not widely reported, research on other 8-hydroxyquinoline derivatives provides a template for their expected behavior. Lanthanide complexes are often synthesized through solvothermal processes or by reacting the ligand with a lanthanide salt in a suitable solvent. bohrium.comnih.gov These complexes are of interest for their potential luminescent and magnetic properties. acs.orgresearchgate.net For instance, studies on 5,7-dihalo-quinolinol ligands have shown the formation of both tris- (1:3) and tetrakis- (1:4) complexes with lanthanide ions like erbium and ytterbium. core.ac.uk
Structural Analysis of Metal-7-Chloroquinolin-8-ol Complexes
For example, the crystal structure of bis(7-fluoro-8-quinolinolato)copper(II) reveals a square planar geometry with the copper atom at a center of symmetry. researchgate.net Similarly, copper(II) complexes with other 7-substituted-8-hydroxyquinolines often adopt a square planar or a distorted square planar geometry, with the two bidentate ligands arranged around the central copper ion. rsc.org In these structures, the Cu-O bond distances are typically slightly shorter than the Cu-N bond distances. mdpi.com Zinc(II) complexes with di-halogenated quinolinols have been shown to form both mononuclear complexes with distorted octahedral geometry and dinuclear structures. nih.gov
These analogous structures suggest that a potential [Cu(7-ClQ)₂] complex would likely exhibit a square planar geometry, with the two 7-chloro-8-quinolinolato ligands coordinating to the copper center through their nitrogen and oxygen atoms.
Spectroscopic Signatures of Complexation (e.g., UV-Vis, IR, EPR)
The formation of metal complexes with 7-Chloroquinolin-8-ol can be effectively monitored and characterized using various spectroscopic techniques.
UV-Visible (UV-Vis) Spectroscopy: The complexation of 7-Chloroquinolin-8-ol with metal ions typically results in noticeable shifts in the UV-Vis absorption bands. These shifts, which can be either bathochromic (red shift) or hypsochromic (blue shift), are indicative of the electronic interactions between the ligand and the metal center. Furthermore, the formation of ligand-to-metal charge-transfer (LMCT) bands can lead to the appearance of new absorption features, often in the visible region, which are responsible for the characteristic colors of many of these complexes. Studies on related 8-hydroxyquinoline derivatives have shown that the stability of the complexes in solution can be evaluated by monitoring these spectral changes over time. For instance, the complexation of Fe(III) with derivatives of 5-chloroquinolin-8-ol demonstrates distinct changes in the UV-Vis spectrum, which can be used to determine the stoichiometry and stability constants of the resulting complexes .
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of 7-Chloroquinolin-8-ol to a metal ion. The IR spectrum of the free ligand exhibits a characteristic O-H stretching vibration from the hydroxyl group. Upon deprotonation and coordination to a metal center, this band disappears, providing strong evidence of complex formation. Additionally, shifts in the C=N and C-O stretching frequencies of the quinoline ring system are observed upon chelation. For example, in copper(II) complexes with 5-chloro-7-bromo-8-hydroxyquinoline, characteristic shifts in the ν(C=N) and ν(C-O) bands are observed, confirming the bidentate coordination of the ligand to the copper ion mdpi.com.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is particularly useful for studying complexes of paramagnetic metal ions, such as copper(II). The EPR spectra of Cu(II) complexes with 7-Chloroquinolin-8-ol and its derivatives can provide detailed information about the coordination geometry and the nature of the metal-ligand bonding. The g-tensor and hyperfine coupling constants are sensitive to the electronic environment of the copper ion. For instance, EPR studies of copper(II) complexes with (7-chloroquinolin-4-yl)amino acetophenones have suggested a distorted tetrahedral coordination geometry researchgate.net. In other studies involving 8-hydroxyquinoline derivatives, EPR spectroscopy has been instrumental in identifying the formation of monomeric and dimeric copper(II) species in solution rsc.org.
| Spectroscopic Technique | Key Observables for Complexation of 7-Chloroquinolin-8-ol Derivatives | Reference |
| UV-Vis Spectroscopy | Bathochromic or hypsochromic shifts of π→π* transitions; Appearance of new ligand-to-metal charge-transfer (LMCT) bands. | rsc.org |
| Infrared (IR) Spectroscopy | Disappearance of O-H stretching vibration; Shifts in C=N and C-O stretching frequencies. | mdpi.com |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | g-tensor and hyperfine coupling constants providing information on coordination geometry and metal-ligand bonding. | researchgate.netrsc.org |
Crystallographic Studies of Coordination Polyhedra and Extended Structures
Single-crystal X-ray diffraction provides definitive insights into the three-dimensional arrangement of atoms in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions that govern the formation of coordination polyhedra and extended supramolecular structures.
Crystallographic studies of metal complexes of 8-hydroxyquinoline and its derivatives have revealed a rich diversity of coordination geometries. In many instances, the deprotonated 7-chloroquinolin-8-ol ligand acts as a bidentate chelator, coordinating to the metal ion through the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group.
For example, the crystal structure of (7-{[bis-(pyridin-2-ylmeth-yl)amino-κ³N,N',N'']meth-yl}-5-chloro-quinolin-8-ol)dibromidozinc(II) demonstrates the versatility of the quinoline scaffold in accommodating additional functional groups to create more complex ligand systems researchgate.net. In a study of copper(II) complexes with various halogenated 8-hydroxyquinoline derivatives, square planar coordination geometries were commonly observed, with the copper atom chelated by two deprotonated ligands mdpi.com. The bond lengths and angles within these coordination polyhedra provide valuable information about the electronic and steric effects of the substituents on the quinoline ring mdpi.com.
Beyond the primary coordination sphere, the extended structures of these complexes are often stabilized by a network of non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding. These interactions can lead to the formation of one-, two-, or three-dimensional supramolecular assemblies. The presence of the chlorine atom in 7-chloroquinolin-8-ol can introduce halogen bonding as a significant structure-directing interaction.
| Compound | Metal Ion | Coordination Geometry | Key Structural Features | Reference |
| (7-{[bis-(pyridin-2-ylmeth-yl)amino-κ³N,N',N'']meth-yl}-5-chloro-quinolin-8-ol)dibromidozinc(II) | Zn(II) | Not specified | Complex ligand system | researchgate.net |
| [Cu(ClBrQ)₂] (ClBrQ = 5-chloro-7-bromo-8-hydroxyquinolinate) | Cu(II) | Distorted Square Planar | Bidentate chelation via oxygen and nitrogen atoms | mdpi.com |
| [Cu(BrQ)₂] (BrQ = 7-bromo-8-hydroxyquinolinate) | Cu(II) | Distorted Square Planar | Bidentate chelation via oxygen and nitrogen atoms | mdpi.com |
Applications in Advanced Materials Science
The unique properties of 7-Chloroquinolin-8-ol hydrobromide and its metal complexes make them promising candidates for the development of a variety of advanced materials with tailored functionalities.
Functional Metal Complexes with Tunable Optical or Electronic Properties
The ability of 7-Chloroquinolin-8-ol to form stable complexes with a wide range of metal ions opens up possibilities for creating functional materials with tunable optical and electronic properties. The electronic properties of the resulting metal complexes can be fine-tuned by judicious selection of the metal ion and by further chemical modification of the quinoline ligand.
For example, the introduction of different substituents onto the quinoline ring can modulate the ligand field strength and the energy of the frontier molecular orbitals, thereby altering the color and luminescence properties of the complexes. Research on related 8-hydroxyquinoline derivatives has shown that their metal complexes can exhibit interesting photophysical properties, making them suitable for applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors. The chelation of metal ions can enhance the fluorescence quantum yield of the ligand, a phenomenon known as chelation-enhanced fluorescence (CHEF), which is the basis for many fluorescent sensors.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Incorporating Quinoline Derivatives
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with high surface areas and tunable pore sizes, making them attractive for applications in gas storage, separation, and catalysis. The incorporation of functional organic linkers is a key strategy for tailoring the properties of these materials.
This compound has been identified as a potential organic monomer for the synthesis of COFs bldpharm.com. The quinoline moiety can be incorporated into the framework structure, introducing sites for metal coordination or acting as a catalytic center. The synthesis of quinoline-linked COFs has been achieved through methods such as the Doebner multicomponent reaction, which allows for the facile construction of these complex architectures mdpi.com. The resulting frameworks can exhibit high chemical stability and excellent adsorption capacities for various pollutants mdpi.com.
In the context of MOFs, 7-Chloroquinolin-8-ol or its derivatives can be used as functionalized linkers. The quinoline nitrogen and hydroxyl group can coordinate to the metal nodes of the MOF, while the rest of the molecule can be used to introduce specific functionalities into the pores of the material. The functionalization of MOF linkers has been shown to have a significant impact on their properties, including their gas sorption and catalytic activities rsc.org.
Electrospun Fibrous Materials for Targeted Deliveries and Scaffolds
Electrospinning is a versatile technique for producing nanofibers from a wide range of polymeric materials. These nanofibers possess a high surface-area-to-volume ratio, making them ideal for applications such as drug delivery, tissue engineering, and filtration.
Halogenated 8-hydroxyquinoline derivatives have been successfully incorporated into electrospun polymer fibers to create materials with enhanced functionalities. For instance, electrospun mats containing 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) have demonstrated significant antifungal activity mdpi.com. Similarly, materials loaded with 5-nitro-8-hydroxyquinoline have shown promise for applications in wound healing and local cancer therapy due to their antioxidant, antimicrobial, and anticancer properties dntb.gov.ua.
The incorporation of this compound into electrospun fibers, either by blending with the polymer solution or through surface modification, could lead to the development of novel materials for targeted delivery applications. The compound could be released in a controlled manner from the fiber matrix, providing localized therapeutic effects. Furthermore, these functionalized fibers could serve as scaffolds for tissue engineering, promoting cell growth and regeneration while preventing microbial contamination.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For 7-Chloroquinolin-8-ol (B131973) hydrobromide, techniques such as HPLC, UPLC, and TLC are invaluable for assessing purity and identifying related substances, while GC can be utilized for the analysis of volatile byproducts.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of halogenated 8-hydroxyquinolines due to its high resolution and quantitative accuracy. tsu.edunih.gov While specific methods for the hydrobromide salt are not extensively detailed in published literature, methods for structurally similar compounds can be readily adapted. Method development for 7-Chloroquinolin-8-ol hydrobromide would typically involve optimizing the stationary phase, mobile phase composition, and detector settings to achieve a robust and reliable separation.
A common approach involves using a reversed-phase C18 column. The mobile phase often consists of a mixture of an aqueous buffer (such as formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the main compound and any impurities with different polarities. tsu.edunih.gov Detection is typically performed using a UV detector, monitoring at a wavelength where the quinoline (B57606) chromophore exhibits strong absorbance, such as around 255 nm or 321 nm. mu-pleven.bg
Ultra-Performance Liquid Chromatography (UPLC), a refinement of HPLC, utilizes columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures to deliver significantly faster analysis times and enhanced chromatographic resolution. This increased efficiency is particularly advantageous for resolving closely related impurities from the main compound peak.
A validated method for a related compound, 7-bromo-5-chloroquinolin-8-ol (B1266416), demonstrates the power of UPLC (also referred to as UHPLC) in this context. nih.gov The separation was achieved on a Waters XTerra MS C18 column (3.5 μm, 2.1 × 50 mm) using a rapid gradient elution. tsu.edunih.gov The higher resolution of UPLC allows for better separation of isomers and degradation products, which is critical for comprehensive purity assessment and stability studies.
Table 1: Example UPLC Method Parameters for a Related Halogenated Quinolinol
| Parameter | Condition |
|---|---|
| System | Shimadzu Nexera X2 UHPLC System nih.gov |
| Column | Waters XTerra® MS C18 (3.5 μm, 125 Å, 2.1 × 50 mm) tsu.edunih.gov |
| Mobile Phase A | 0.2% Formic Acid in Water tsu.edu |
| Mobile Phase B | 0.2% Formic Acid in Acetonitrile tsu.edu |
| Flow Rate | 0.5 mL/min nih.gov |
| Injection Volume | 10 µL nih.gov |
| Gradient Elution | Initial 20% B, 70% B at 0.80 min, 95% B from 2.80–3.80 min tsu.edunih.gov |
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative identification and semi-quantitative estimation of this compound. uad.ac.id It is particularly useful for rapid screening, reaction monitoring, and checking for the presence of major impurities.
For the analysis of related chloro-substituted quinolinols, a normal-phase TLC method has been developed using silica (B1680970) gel 60 plates as the stationary phase. researchgate.net To improve separation and reduce band tailing, the plates can be pre-washed with a chelating agent solution like disodium (B8443419) EDTA. researchgate.net A mixture of solvents is used as the mobile phase to achieve optimal separation. researchgate.net After development, the spots are visualized under UV light, and quantification can be performed using a densitometer at a suitable wavelength, such as 247 nm. researchgate.net
Table 2: Example TLC Method for Related Chloro-Quinolinols
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 TLC plates (pre-washed with Na2EDTA solution) researchgate.net |
| Mobile Phase | Methanol-Ethyl acetate-Isopropyl alcohol-Ammonia solution [8:20:1:0.6 (v/v)] researchgate.net |
| Detection | Densitometric scanning at 247 nm researchgate.net |
While HPLC and UPLC are the primary techniques for the analysis of non-volatile compounds like this compound, Gas Chromatography (GC) is the method of choice for identifying and quantifying volatile impurities or byproducts that may be present from the synthesis process. A GC method has been reported for the determination of the related compound 5-chloro-7-iodo-8-quinolinol in biological fluids, demonstrating the applicability of this technique to halogenated quinolinols. nih.gov For analysis, the compound may require derivatization to increase its volatility and thermal stability. The GC system would be equipped with a suitable capillary column and a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Spectrophotometric Methods for Quantitative Estimation (e.g., UV-Vis)
UV-Visible spectrophotometry is a straightforward and accessible method for the quantitative estimation of this compound in bulk form or simple formulations. The method is based on the principle that the compound absorbs light in the UV-Vis region of the electromagnetic spectrum, and the absorbance is directly proportional to its concentration (Beer-Lambert law).
The UV spectrum of a related compound, clioquinol (B1669181), shows an absorption maximum at 316 nm in ethanol (B145695). mu-pleven.bg A solution of 7-Chloroquinolin-8-ol in a suitable solvent like methanol or ethanol would be expected to exhibit characteristic absorption maxima. mu-pleven.bg For quantitative analysis, a calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations. In some cases, to enhance sensitivity and selectivity, a derivatizing agent can be used. For instance, quinolin-8-ol sulfate (B86663) has been quantified after a coloration reaction with Fast Red GL Salt, with the resulting product measured at 505 nm. zsmu.edu.ua
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis and Impurity Profiling
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique, ideal for trace-level analysis and comprehensive impurity profiling of this compound. This method combines the superior separation capabilities of liquid chromatography (often UPLC) with the definitive identification power of mass spectrometry.
A sensitive and reliable LC-MS/MS method has been developed and validated for the quantification of the analogue 7-bromo-5-chloroquinolin-8-ol (CLBQ14) in various biological matrices. tsu.edunih.govhoustonmethodist.orgtsu.edu The analysis is performed using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and low detection limits. tsu.edunih.gov In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored for quantification. This high degree of specificity allows for accurate measurement even in complex sample matrices. nih.gov The method demonstrated a lower limit of quantification (LLOQ) of 1 ng/mL, highlighting its suitability for trace analysis. nih.gov
Table 3: Example LC-MS/MS Parameters for a Related Halogenated Quinolinol
| Parameter | Description |
|---|---|
| Mass Spectrometer | 4000 QTRAP® Mass Spectrometer nih.gov |
| Ionization Mode | Positive Mode tsu.edunih.gov |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| Precursor Ion ([M+H]⁺) | m/z 257.919 (for 7-bromo-5-chloroquinolin-8-ol) tsu.edunih.gov |
| Product Ion | m/z 151.005 (for 7-bromo-5-chloroquinolin-8-ol) tsu.edunih.gov |
| Internal Standard (IS) | Clioquinol ([M+H]⁺ m/z 305.783 → m/z 178.917) tsu.edunih.gov |
| Retention Time | 1.31 min (for 7-bromo-5-chloroquinolin-8-ol) tsu.edunih.gov |
| Linearity Range | 1 - 1000 ng/mL nih.gov |
Development and Validation of Robust Analytical Methods for Research Purity
The determination of research purity for this compound necessitates the development and validation of precise and reliable analytical methods. The primary challenge lies in quantifying the principal compound while simultaneously detecting and resolving potential impurities, including process-related impurities and degradation products. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the predominant techniques employed for this purpose, often coupled with spectroscopic methods for structural confirmation.
Method validation is performed in accordance with established guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure the method is suitable for its intended purpose. researchgate.net Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a powerful and widely adopted method for assessing the purity of this compound. Its high resolution makes it particularly suitable for separating the target compound from its structurally similar analogs, such as 5-chloroquinolin-8-ol and 5,7-dichloroquinolin-8-ol, which can be present in certain preparations. researchgate.net
Method Development: A typical RP-HPLC method involves a C18 column with a mobile phase consisting of an organic solvent like acetonitrile and an aqueous buffer. sielc.com For UV detection, the wavelength is often set at or near the maximum absorbance of the quinoline chromophore, for instance, at 254 nm, to ensure high sensitivity. For methods requiring compatibility with mass spectrometry (MS), volatile buffers such as formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.comnih.gov The use of Ultra-High-Performance Liquid Chromatography (UPLC) systems with smaller particle columns (e.g., < 2 µm) can offer faster analysis times and improved resolution. sielc.comresearchgate.net
| Parameter | Condition |
|---|---|
| Chromatographic Mode | Reverse-Phase (RP-HPLC/UPLC) |
| Stationary Phase (Column) | C18 (e.g., Newcrom R1, Waters XTerra MS C18) sielc.comnih.gov |
| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) sielc.com |
| Detection | UV-Vis (e.g., 254 nm) or Mass Spectrometry (MS) sielc.com |
| Flow Rate | Typically 0.5 - 1.5 mL/min (for HPLC) |
Method Validation: A comprehensive validation process ensures the reliability of the HPLC method.
Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or other chloro-substituted quinolinol analogs, is demonstrated through peak purity analysis using a photodiode array (PDA) detector or by mass spectrometry.
Linearity and Range: The method demonstrates a linear relationship between the detector response and the concentration of this compound over a specified range. For a related compound, linearity was established in the concentration range of 1–1000 ng/mL. nih.gov
Accuracy: Accuracy is determined by recovery studies, where a known amount of the reference standard is spiked into a sample matrix. The percentage of recovery should fall within an acceptable limit, typically 98-102%.
Precision:
Repeatability (Intra-day Precision): Assessed by performing multiple analyses of the same sample on the same day, under the same conditions.
Intermediate Precision (Inter-day Precision): Evaluated by analyzing the same sample on different days, with different analysts, or on different equipment. For a robust method, the relative standard deviation (RSD) for precision is expected to be within 2%. nih.gov
LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) are established to determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are crucial for the analysis of trace impurities.
| Validation Parameter | Typical Acceptance Criteria |
|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| Specificity / Selectivity | No interference at the retention time of the analyte peak |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC), particularly with densitometric scanning, offers a simpler and more cost-effective alternative for purity assessment. It is effective for separating 7-Chloroquinolin-8-ol from its isomers.
Method Development: The analysis is typically performed on silica gel plates. The choice of mobile phase is critical for achieving good separation. A common solvent system includes a mixture of polar and non-polar solvents with a basic modifier. For instance, a mobile phase of methanol-ethyl acetate-iso-propyl alcohol-ammonia solution [8:20:1:0.6 (v/v)] has been shown to be effective. researchgate.net Detection is carried out densitometrically at a wavelength where the compound exhibits significant absorbance, such as 247 nm. researchgate.net
Method Validation: Validation of a TLC-densitometric method includes:
Linearity: The method has been shown to be linear for 7-Chloroquinolin-8-ol in the range of 300–800 ng per spot.
Precision: The method demonstrates good precision, with an intraday relative standard deviation (RSD) of less than 2%.
Specificity: The method is capable of separating 7-Chloroquinolin-8-ol from 5-Chloroquinolin-8-ol and 5,7-dichloroquinolin-8-ol, allowing for their individual quantification.
Spectroscopic Analysis
While chromatographic techniques separate components, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for the definitive identification and structural confirmation of the analyte and any detected impurities. osti.govresearchgate.net High-resolution mass spectrometry (HRMS) provides accurate mass data, which helps in elucidating the elemental composition of unknown impurities. scielo.brshd-pub.org.rs
Future Research Directions and Emerging Paradigms
Design and Synthesis of Next-Generation 7-Chloroquinolin-8-ol (B131973) Derivatives with Enhanced Properties
The core structure of 7-chloroquinolin-8-ol serves as a versatile template for the development of new chemical entities with potentially enhanced efficacy and novel functionalities. Future research is geared towards the rational design and synthesis of derivatives that can overcome existing limitations and exhibit improved properties. A primary strategy involves molecular hybridization, where the 7-chloroquinoline (B30040) moiety is combined with other pharmacologically active scaffolds to create hybrid molecules with synergistic or dual-mode action. For instance, the synthesis of molecular hybrids containing 1,2,3-triazoles, chalcones, or benzimidazoles linked to the 7-chloroquinoline core has been explored to develop new agents with antimalarial and anticancer properties. tandfonline.comsemanticscholar.orgmdpi.com
Another promising avenue is the functionalization of the quinoline (B57606) ring at various positions. Research has demonstrated the preparation of libraries of functionalized 7-chloroquinolines by generating mixed lithium-magnesium intermediates that can react with a range of electrophiles. durham.ac.uk This approach allows for the introduction of diverse chemical groups, such as carbinols, which can act as bioisosteres for amino groups and show interesting antiproliferative activities. durham.ac.uk The Morita-Baylis-Hillman (MBH) reaction is another powerful tool for creating polyfunctionalized molecules, and its application to 7-chloroquinoline derivatives has yielded novel adducts with significant cytotoxic potential against various cancer cell lines. researchgate.net
Ultrasound-assisted synthesis represents a modern, efficient, and green approach to creating these derivatives. This technique has been successfully used in "click chemistry" to synthesize new 7-chloroquinoline compounds, often resulting in shorter reaction times and higher yields compared to traditional methods. tandfonline.comsemanticscholar.org
Table 1: Synthetic Strategies for 7-Chloroquinoline Derivatives
| Synthetic Strategy | Key Features | Resulting Derivatives | Potential Applications |
|---|---|---|---|
| Molecular Hybridization | Combining 7-chloroquinoline with other bioactive moieties. | Triazole, Chalcone, Benzimidazole hybrids. tandfonline.commdpi.com | Antimalarial, Anticancer, Antimicrobial. tandfonline.comsemanticscholar.org |
| Organometallic Intermediates | Use of mixed lithium-magnesium reagents for functionalization. | 4-carbinol quinolines and other substituted derivatives. durham.ac.uk | Anticancer. durham.ac.uk |
| Morita-Baylis-Hillman Reaction | Creation of polyfunctional adducts from 4,7-dichloroquinoline (B193633). | MBH Adducts (MBHA)/7-chloroquinoline hybrids. researchgate.net | Anticancer. researchgate.net |
| Ultrasound-Assisted Click Synthesis | Use of ultrasonic irradiation to promote cycloaddition reactions. | 1,2,3-triazole linked 7-chloroquinolines. tandfonline.comsemanticscholar.org | Antimalarial, Antimicrobial, Anticancer. tandfonline.comsemanticscholar.org |
Exploration of Novel Biological Targets and Mechanistic Pathways
While 7-chloroquinoline derivatives are known for their broad-spectrum biological activity, future research aims to elucidate their precise mechanisms of action and identify novel molecular targets. This deeper understanding is critical for optimizing drug design and minimizing off-target effects.
Historically, quinolines like chloroquine (B1663885) have been mainstays in antimalarial therapy. New 7-chloroquinoline derivatives continue to show promise against Plasmodium falciparum, with ongoing research focused on overcoming drug resistance. tandfonline.comsemanticscholar.org Beyond malaria, these compounds exhibit significant potential in oncology. Studies have shown that certain derivatives possess potent antiproliferative activity against human breast cancer (MCF-7), colon carcinoma (HCT-116), and cervical carcinoma (HeLa) cell lines. tandfonline.comresearchgate.net The mechanism may involve the induction of reactive oxygen species (ROS), leading to cytotoxicity in cancer cells. nih.gov
In the realm of infectious diseases, research is expanding to novel targets. For example, a quinolinol-based molecule, DNAC-2, was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Its mechanism involves targeting the bacterial membrane and inhibiting the synthesis of DNA, RNA, proteins, and the cell wall. nih.gov Furthermore, the antibacterial action of 8-hydroxyquinoline (B1678124) derivatives is often linked to their ability to chelate metal ions like iron, which are essential for bacterial survival.
A particularly novel mechanistic pathway for quinolinols involves the activation of TEAD-dependent transcription. Certain quinolinols can occupy the palmitate-binding pocket of TEAD (transcriptional enhanced associate domain), stabilizing YAP/TAZ protein levels and enhancing their transcriptional activity, which has implications for processes like wound healing. acs.org
Table 2: Biological Activities and Potential Targets of 7-Chloroquinoline Derivatives
| Biological Activity | Organism/Cell Line | Potential Target/Mechanism |
|---|---|---|
| Antimalarial | Plasmodium falciparum | Putative antimalarial targets. tandfonline.comsemanticscholar.org |
| Anticancer | MCF-7 (breast), HCT-116 (colon), NCI-H292 (lung). tandfonline.comresearchgate.net | Induction of apoptosis; potential inhibition of key signaling pathways. researchgate.net |
| Antibacterial | MRSA, E. coli, S. aureus, S. typhimurium. tandfonline.comnih.govresearchgate.net | Bacterial membrane disruption, inhibition of macromolecular synthesis, iron chelation. nih.gov |
| Antifungal | Aspergillus niger, Penicillium simplicissimum. researchgate.net | Fungal cell wall or membrane targets. researchgate.net |
| Transcriptional Activation | HEK 293 cells | Palmitate-binding pocket of TEAD transcription factors. acs.org |
Integration of Advanced Computational and Experimental Methodologies for Rational Design
The convergence of computational modeling and experimental synthesis is revolutionizing the drug discovery process, enabling a more rational approach to designing 7-chloroquinolin-8-ol derivatives. nih.govmdpi.com This integrated strategy accelerates the identification of promising lead compounds while reducing the time and cost associated with traditional trial-and-error methods. nih.gov
Computational techniques are pivotal in the initial stages of design. nih.govopenmedicinalchemistryjournal.comMolecular docking and virtual screening allow researchers to simulate the interaction of vast libraries of virtual compounds with specific biological targets, predicting their binding affinity and mode of interaction. nih.govopenmedicinalchemistryjournal.com For instance, a 7-chloroquinoline derivative, 4-((7-chloroquinolin-4-yl)amino)phenol, was identified as a potential inhibitor of the SARS-CoV-2 main protease (Mpro) through such computational screening. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of compounds with their biological activity. mdpi.com Advanced machine learning techniques, such as artificial neural networks (ANNs), can be trained on existing data to predict the IC50 values of newly designed analogs, guiding the synthesis towards more potent molecules. nih.gov Furthermore, molecular dynamics (MD) simulations provide insights into the dynamic behavior of ligand-receptor complexes over time, offering a more detailed understanding of their stability and interactions under physiological conditions. mdpi.comopenmedicinalchemistryjournal.com Density Functional Theory (DFT) calculations are also employed to investigate the electronic properties and reactivity of these molecules, aiding in the prediction of their chemical behavior. researchgate.net
These in silico predictions are then validated through targeted experimental synthesis and biological assays. This iterative cycle of computational design, chemical synthesis, and biological testing creates a highly efficient feedback loop for optimizing the properties of next-generation 7-chloroquinolin-8-ol derivatives.
Development of Supramolecular Architectures with Tunable Properties for Advanced Applications
The ability of 7-chloroquinolin-8-ol and its derivatives to participate in non-covalent interactions, such as hydrogen bonding, π–π stacking, and metal coordination, makes them excellent building blocks for supramolecular chemistry. acs.orgnih.gov Future research is focused on harnessing these interactions to construct complex, well-defined supramolecular architectures with tunable properties for applications in materials science, sensing, and drug delivery.
The substitution pattern on the quinoline ring plays a critical role in directing the self-assembly process. By varying substituents, it is possible to control the formation of diverse supramolecular structures, including helices, 3D frameworks, and coordination networks. acs.org The introduction of different functional groups can modulate the strength and directionality of weak bonding interactions like C–H···O, O–H···O, and C–H···π, thereby tuning the final architecture. acs.org
Metal coordination is another powerful tool for constructing these assemblies. The 8-hydroxyquinolinate ligand readily chelates metal ions, and the choice of metal, counter-anion, and solvent system can lead to a remarkable structural diversification. For example, zinc(II) complexes of an 8-hydroxyquinolinate ligand have been shown to self-assemble into mononuclear, binuclear, and trinuclear structures, each exhibiting distinct supramolecular networks and photoluminescence properties. nih.gov This tunability is key for designing materials with specific optical or electronic characteristics.
These ordered assemblies can serve as multifunctional hosts for other chemical species, such as metal nanoparticles, leading to the fabrication of hybrid nanostructures. rsc.org The development of such advanced materials based on the 7-chloroquinolin-8-ol scaffold opens up possibilities for creating novel catalysts, sensors, and targeted therapeutic delivery systems.
Environmental and Green Chemical Considerations in Scale-Up Synthesis and Application
As the development of 7-chloroquinolin-8-ol derivatives moves from laboratory-scale research to potential industrial application, the adoption of green and sustainable chemical practices is imperative. Traditional synthetic routes for quinolines, such as the Skraup, Friedlander, or Doebner-von Miller reactions, often suffer from significant drawbacks. nih.govtandfonline.com These methods frequently require harsh reaction conditions, including high temperatures, long reaction times, and the use of hazardous chemicals, stoichiometric reagents, and volatile organic solvents, leading to environmental pollution and economic inefficiency. nih.govresearchgate.net
Future research is heavily focused on developing eco-friendly synthetic methodologies. ijpsjournal.com The principles of green chemistry aim to minimize waste, reduce energy consumption, and utilize less hazardous substances. bohrium.com Key strategies being explored for the synthesis of quinoline derivatives include:
Microwave- and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times and improve yields. nih.govtandfonline.com The use of ultrasound has been specifically applied to the "click synthesis" of 7-chloroquinoline derivatives. tandfonline.com
Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol (B145695) is a primary goal. bohrium.com
Benign Catalysts: The use of reusable or less toxic catalysts, such as p-toluenesulfonic acid or even catalyst-free systems, is being investigated to replace harsh acids or heavy metals. bohrium.com
One-Pot and Multicomponent Reactions: These approaches improve efficiency by combining multiple synthetic steps into a single operation, which reduces solvent usage and waste generation from intermediate purification steps. nih.govbohrium.com
By integrating these green chemistry principles into the synthesis of 7-chloroquinolin-8-ol hydrobromide and its derivatives, the environmental footprint of their production can be significantly reduced, ensuring that their development is both scientifically innovative and environmentally responsible. researchgate.netijpsjournal.com
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 4-((7-chloroquinolin-4-yl)amino)phenol |
| Chloroquine |
| DNAC-2 |
| Bosutinib |
| Foretinib |
| Cabozantinib |
| Lenvatinib |
| Quinine |
| Mefloquine |
| 7-chloro-N-(3-(4-(7-(trifluoromethyl)quinolin-4-yl)piperazin-1-yl)propyl)quinolin-4-amine |
| {3-[4-(7-chloro-quinolin-4-yl)-piperazin-1-yl]-propyl}-(7-trifluoromethyl-quinolin-4-yl)-amine |
| Cisplatin |
| N-(7-chloroquinolin-4-yl)-benzene- 1,2-diamine |
| 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide |
| 7-chloro-N-(1H-1,2,4-triaz-ol-3-yl)-quinolin-4-amine |
| (E)-N1-(7-chloroquinolin-4-yl)-N2-(1-(naphthalene -8-yl)ethylidene)-benzene-1,2-diamine |
| 7(E)-N1-(7-chloroquinolin-4-yl)-N2-(1-(3,4- dimethoxyphenyl)-ethylidene)-benzene-1,2-diamine |
| 8-hydroxy-5-nitroquinoline |
| 5-chloro-8-hydroxyquinoline (B194070) |
| 5,7-dichloro-2-methyl-quinolin-8-ol (Chlorquinaldol) |
Q & A
Q. How can structural analogs of this compound be rationally designed to mitigate toxicity?
- Toxicophore removal : Replace chlorine at C7 with less electrophilic groups (e.g., methyl) to reduce off-target interactions.
- Prodrug strategies : Esterify the C8-hydroxyl to improve solubility and reduce hepatic toxicity. Hydrolysis in serum regenerates the active form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
